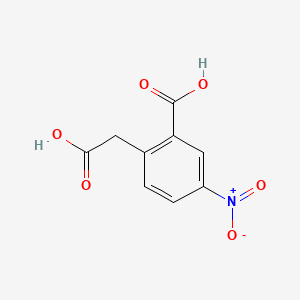
2-(Carboxymethyl)-5-nitrobenzoic acid
Cat. No. B2517938
Key on ui cas rn:
3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04273773
Procedure details


A mixture of 2-carboxy-4-nitrophenylacetic acid (described by H. E. Ungnade et al., J. Org. Chem., 10, 533 (1945), 50 g, 0.22 mol) and 5% palladium on carbon (5 g) is rapidly stirred under an atmosphere of hydrogen until the nitro group is reduced. Water (300 ml) is added and the mixture is warmed to dissolve the precipitate. The mixture is filtered through diatomaceous earth. The filtrate is evaporated and 375 ml of 2 N hydrobromic acid is added. The resulting solution is cooled in an ice-bath to 0°-5° C. Sodium nitrite (15.2 g, 0.22 mol) in 50 ml of water is added while stirring. The latter solution is added slowly to a cold (0°-5° C.) stirring freshly prepared solution of cuprous bromide (150 g, 0.105 mol) in 230 ml of 49% hydrobromic acid. The reaction is stirred at room temperature for 2 hr and the precipitate is collected by filtration. The precipitate is washed with water and dried to obtain 4-bromo-2-carboxyphenylacetic acid (53 g), mp 210°-213° C.




[Compound]
Name
cuprous bromide
Quantity
150 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([N+]([O-])=O)[CH:7]=[CH:6][C:5]=1[CH2:13][C:14]([OH:16])=[O:15])([OH:3])=[O:2].N([O-])=O.[Na+].[BrH:21]>[Pd].O>[Br:21][C:8]1[CH:7]=[CH:6][C:5]([CH2:13][C:14]([OH:16])=[O:15])=[C:4]([C:1]([OH:3])=[O:2])[CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
cuprous bromide
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is rapidly stirred under an atmosphere of hydrogen until the nitro group
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
375 ml of 2 N hydrobromic acid is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution is cooled in an ice-bath to 0°-5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The latter solution is added slowly to a cold (0°-5° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction is stirred at room temperature for 2 hr
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

